(5-Chloro-2-methoxyphenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride
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Description
“(5-Chloro-2-methoxyphenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride” is a complex organic compound . The compound contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent . It also contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms .
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Activity of Pyridine Derivatives
- A study conducted by Patel, N., Agravat, S. N., & Shaikh, Faiyazalam M. (2011) explored the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives, which showed variable and modest antimicrobial activity against certain bacterial and fungal strains. This suggests that derivatives of the compound might possess antimicrobial properties worth investigating (Patel et al., 2011).
Antagonistic Properties
- Discovery of Potent Antagonists of NPBWR1 (GPR7)
- Romero, F. Anthony et al. (2012) reported on the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), including a compound with a structure featuring a chloropyridine and methoxybenzylamino group. This research indicates potential for related compounds in modulating receptor activities, which could be relevant for the compound of interest (Romero et al., 2012).
Anticancer and Antituberculosis Properties
- Anticancer and Antituberculosis Studies of Piperazine Derivatives
- Mallikarjuna, S., Padmashali, Basawaraj, & Sandeep, C. (2014) synthesized a series of piperazine derivatives, including 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates, and evaluated them for in vitro anticancer and antituberculosis activities. Some derivatives exhibited significant activities, suggesting potential therapeutic applications for related compounds (Mallikarjuna et al., 2014).
Alzheimer's Disease Therapy
- Therapeutic Agents for Alzheimer's Disease
- Hassan, Mubashir et al. (2018) synthesized a series of multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity, targeting Alzheimer's disease therapy. The chemical strategies and biological evaluations in this study could inform research into related compounds for neurodegenerative diseases (Hassan et al., 2018).
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3.ClH/c1-23-16-5-4-13(18)10-14(16)17(22)20-8-6-19(7-9-20)11-15(21)12-2-3-12;/h4-5,10,12,15,21H,2-3,6-9,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPHVGYFMACKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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